molecular formula C35H48O3 B14438122 4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) CAS No. 77621-67-1

4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)

Cat. No.: B14438122
CAS No.: 77621-67-1
M. Wt: 516.8 g/mol
InChI Key: HVQVZFWLNGOTEA-UHFFFAOYSA-N
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Description

4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the methylene bridge between the two phenolic units .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions, where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is typically heated to promote the formation of the desired product, followed by purification steps such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, although this is less common due to steric hindrance.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic substitution reactions may require strong acids or other electrophiles.

Major Products

Scientific Research Applications

4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the methylene bridge and the tert-butyl groups enhances its effectiveness as an antioxidant compared to other similar compounds .

Properties

CAS No.

77621-67-1

Molecular Formula

C35H48O3

Molecular Weight

516.8 g/mol

IUPAC Name

3,5-ditert-butyl-4-[(2,6-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C35H48O3/c1-32(2,3)25-17-23(37)18-26(33(4,5)6)30(25)29(21-13-15-22(36)16-14-21)31-27(34(7,8)9)19-24(38)20-28(31)35(10,11)12/h13-20,29,36-38H,1-12H3

InChI Key

HVQVZFWLNGOTEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1C(C2=CC=C(C=C2)O)C3=C(C=C(C=C3C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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